Ethylhexadecyldimethylammonium 2-benzylphenolate
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Overview
Description
Ethylhexadecyldimethylammonium 2-benzylphenolate is a chemical compound with the molecular formula C33H55NO and a molecular weight of 481.7959 . This compound is known for its unique structure, which includes a long alkyl chain and a benzylphenolate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylhexadecyldimethylammonium 2-benzylphenolate typically involves the reaction of ethylhexadecyldimethylammonium chloride with sodium 2-benzylphenolate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then separated and purified using industrial-scale techniques such as distillation, filtration, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethylhexadecyldimethylammonium 2-benzylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylphenolate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylphenolate derivatives.
Scientific Research Applications
Ethylhexadecyldimethylammonium 2-benzylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of ethylhexadecyldimethylammonium 2-benzylphenolate involves its interaction with cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The benzylphenolate group can interact with proteins, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: A widely used antimicrobial agent with a similar structure.
Dodecylbenzenesulfonic acid: A surfactant with a benzene ring and long alkyl chain.
Uniqueness
Ethylhexadecyldimethylammonium 2-benzylphenolate is unique due to its specific combination of a long alkyl chain and a benzylphenolate group, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
85940-56-3 |
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Molecular Formula |
C33H55NO |
Molecular Weight |
481.8 g/mol |
IUPAC Name |
2-benzylphenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C13H12O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h5-20H2,1-4H3;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
WYBUQAHPDPUUSA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Origin of Product |
United States |
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